molecular formula C23H22N8O3 B11198316 N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide

Cat. No.: B11198316
M. Wt: 458.5 g/mol
InChI Key: XSZDMVYZMFWQLL-UHFFFAOYSA-N
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Description

The compound N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide is a structurally complex molecule featuring:

  • A 1,2,3-triazole core substituted with an amino group.
  • A piperazine-1-carbonyl moiety linked to a pyridin-2-yl group.
  • A furan-2-carboxamide functional group attached to a para-substituted phenyl ring.

Properties

Molecular Formula

C23H22N8O3

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N8O3/c24-21-20(23(33)30-13-11-29(12-14-30)19-5-1-2-10-25-19)27-28-31(21)17-8-6-16(7-9-17)26-22(32)18-4-3-15-34-18/h1-10,15H,11-14,24H2,(H,26,32)

InChI Key

XSZDMVYZMFWQLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The different fragments are then coupled together using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional GroupKey ReactionsReagents/ConditionsApplications
Triazole ring Nucleophilic substitution, coordination chemistryHalogens, transition metals (e.g., Cu, Pd)Pharmacophore modification
Piperazine moiety Alkylation, acylation, ring-openingAlkyl halides, acyl chloridesBioactivity optimization
Furan carboxamide Hydrolysis, electrophilic substitutionAcid/Base catalysts, HNO₃/H₂SO₄Prodrug derivatization
Amide bond Hydrolysis, condensationH₂O/H⁺, coupling agents (EDC/DIC)Stability studies

2.1. Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and the corresponding amine:

C23H22N8O3+H2OH+/OHFuran-2-COOH+Amine derivative\text{C}_{23}\text{H}_{22}\text{N}_8\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Furan-2-COOH} + \text{Amine derivative}

  • Conditions : Reflux with 6M HCl or NaOH (70–90°C, 6–12 h) .

  • Applications : Prodrug activation or metabolite analysis.

2.2. Piperazine Functionalization

The piperazine ring participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

  • Alkylation : Quaternization with methyl iodide to enhance water solubility.

2.3. Triazole Ring Modifications

  • Halogenation : Electrophilic bromination at the triazole’s C–H positions using NBS (N-bromosuccinimide) .

  • Coordination complexes : Binding to transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications.

Electrophilic Aromatic Substitution (EAS)

The pyridine and furan rings undergo EAS:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the furan’s C5 position.

  • Sulfonation : Furan reacts with SO₃/H₂SO₄ to form sulfonic acid derivatives .

Cross-Coupling Reactions

The triazole and pyridine moieties enable catalytic cross-coupling:

Reaction TypeCatalystsProducts
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives
UllmannCuI/ligandN-aryl piperazines

Oxidative Transformations

  • Furan ring oxidation : MnO₂ or KMnO₄ converts furan to γ-ketocarboxamide .

  • Triazole oxidation : HNO₃ generates nitro-triazole derivatives, enhancing electrostatic interactions .

Synthetic Route Derivatives

Comparative analysis of analogs highlights reaction trends:

Analog StructureModificationBiological Impact
Pyridine→QuinolineEnhanced π-stacking3× higher kinase inhibition
Furan→ThiopheneIncreased lipophilicityImproved BBB penetration

Stability and Degradation

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10).

  • Thermal stability : Stable up to 200°C (TGA data).

This compound’s multifunctional architecture enables tailored modifications for drug development, material science, and catalysis. Further studies should explore its photochemical behavior and enantioselective transformations.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties through various studies. Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds incorporating the triazole moiety have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • In vitro Studies: A study involving the synthesis of novel triazole derivatives showed that certain compounds exhibited high growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
  • Mechanistic Insights: The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival, including interference with DNA synthesis and repair mechanisms.

Antimicrobial Applications

The compound's structure suggests potential efficacy against various microbial strains. The presence of the pyridine and triazole groups enhances its interaction with biological targets associated with microbial growth.

Research Findings:

  • Antifungal Activity: Studies on related compounds have indicated strong antifungal activity against species such as Candida albicans. For example, a series of pyridine-sulfonamide derivatives demonstrated efficacy greater than standard antifungal agents like fluconazole .
  • Broad-Spectrum Antimicrobial Properties: The incorporation of multiple functional groups allows for a broad spectrum of activity against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.

Drug Design and Development

The compound serves as a scaffold for the design of new pharmaceuticals due to its unique chemical properties. The structural features allow for modifications that can enhance bioavailability and selectivity towards specific biological targets.

Applications in Drug Discovery:

  • Lead Compound Development: The synthesis of analogs based on this compound can lead to the discovery of new lead compounds with improved pharmacological profiles.
  • Structure–Activity Relationship Studies: Computational methods such as quantitative structure–activity relationship (QSAR) modeling are utilized to predict the biological activity of new derivatives based on modifications to the core structure .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Antimicrobial ActivityEffective against fungal pathogens like Candida albicans
Drug DesignScaffold for new pharmaceuticals; potential for lead compound development

Mechanism of Action

The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural homology with the target molecule, enabling a comparative analysis of substituent effects on properties:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) HPLC Purity (%)
Target Compound C22H20N8O3 468.46 1,2,3-Triazole, pyridinyl-piperazine, furan-2-carboxamide Not reported Not reported
13a C30H31F3N8O6 668.61 Pyrimidine-5-carboxamide, morpholine-4-carbonyl, trifluoromethylbenzamido ethyl 165.4–167.9 98.64
13b C29H31N9O8 657.62 Pyrimidine-5-carboxamide, morpholine-4-carbonyl, nitrobenzamido ethyl 140.2–142.3 98.73
13c C30H31N9O6 613.63 Pyrimidine-5-carboxamide, morpholine-4-carbonyl, cyanobenzamido ethyl 150.3–152.1 99.59
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C18H15ClF6N4O 460.78 Piperazine-carboxamide, 3-chloro-5-CF3-pyridinyl, 3-CF3-phenyl Not reported Not reported
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide C23H30N4O3 410.52 Piperazine, furan-2-yl, pivalamide, 4-methoxyphenyl Not reported Not reported

Analysis of Structural Differences and Implications

Core Heterocyclic Systems
  • Triazole vs. Pyrimidine: The target compound’s 1,2,3-triazole core differs from the pyrimidine rings in 13a–c . Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyrimidines often enhance π-π stacking interactions in target binding.
  • Furan vs. Benzene Derivatives: The furan-2-carboxamide group in the target compound may confer lower lipophilicity compared to the trifluoromethylphenyl group in or the nitro/cyano substituents in 13a–c .
Piperazine Substituents
  • Pyridinyl vs. Morpholine/Carbonyl Groups : The pyridinyl-piperazine moiety in the target compound could enhance solubility and metal-coordination capacity relative to the morpholine-4-carbonyl groups in 13a–c .
Physicochemical Properties
  • Melting Points : Compounds with nitro groups (13b ) show lower melting points (~140°C) compared to morpholine/carbonyl derivatives (13a , ~165°C), likely due to reduced crystallinity .
  • Purity : All 13a–c compounds demonstrate >98% HPLC purity, reflecting robust synthetic protocols .

Biological Activity

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a furan ring, a triazole moiety, and a piperazine group. Its IUPAC name reflects its complex nature, which contributes to its diverse biological activities. The molecular formula is C20H23N7O2C_{20}H_{23}N_7O_2, indicating the presence of nitrogen-rich functional groups that are often associated with biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazole derivatives. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, analogs containing triazole units have shown to inhibit thymidylate synthase (TS), leading to reduced cancer cell growth in vitro .
  • Case Study : In one study, triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and ACHN (renal cancer). The most active compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
Triazole AMCF-75.0TS inhibition
Triazole BPC-38.0Apoptosis induction
DoxorubicinMCF-710.0DNA intercalation

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Research Findings : Triazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine and piperazine moieties enhances the lipophilicity of the compound, facilitating membrane penetration .
  • Case Study : A series of triazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
CompoundBacteriaMIC (µg/mL)
Triazole CS. aureus16
Triazole DE. coli32

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in several studies:

  • Mechanism of Action : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Case Study : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are recommended for preparing the compound, and how can reaction yields be optimized?

The compound’s synthesis involves multi-step reactions, including triazole formation, piperazine coupling, and carboxamide functionalization. Key steps include:

  • Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Optimize stoichiometry of azide and alkyne precursors to minimize side products .
  • Piperazine Coupling : Introduce the 4-(pyridin-2-yl)piperazine moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using EDC/HOBt). Control pH (7–8) to enhance amine reactivity .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., from EtOAc/hexane) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. What spectroscopic methods are critical for structural validation, and how should data be interpreted?

  • NMR Analysis :
    • ¹H NMR : Confirm triazole proton signals at δ 7.8–8.2 ppm and pyridine protons at δ 8.4–8.6 ppm. Integrate peaks to verify substituent ratios (e.g., 1:1 for triazole:pyridine) .
    • ¹³C NMR : Identify carbonyl carbons (e.g., amide C=O at ~165–170 ppm) and triazole carbons (~140–150 ppm) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Deviations >2 ppm suggest impurities or incorrect adducts .

Q. How can researchers assess compound purity, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥98% (area under the curve) is required for in vitro assays. Monitor retention times against standards .
  • Elemental Analysis : Ensure C, H, N values are within ±0.4% of theoretical values. Discrepancies indicate residual solvents or incomplete reactions .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

  • Crystallographic Refinement : Use SHELXL (via OLEX2) to refine crystal structures. Adjust thermal parameters and hydrogen bonding networks to resolve clashes. Validate with R-factor convergence (<0.05) .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Deviations >0.05 Å may indicate crystal packing effects or protonation state differences .

Q. What experimental designs mitigate variability in biological activity data across studies?

  • SAR Profiling : Systematically modify substituents (e.g., pyridine → pyrimidine) and assess activity trends. For example, replacing the furan with a benzothiophene (as in ) alters logP and target affinity .
  • Assay Controls : Include reference compounds (e.g., known kinase inhibitors) in each plate to normalize inter-experimental variability. Use triplicate technical replicates and blinded analysis .

Q. How can polymorphism impact pharmacological properties, and what characterization methods are essential?

  • XRPD Analysis : Identify polymorphic forms by comparing diffraction patterns (e.g., 2θ = 10–30°). Differences in peak intensity/splitting indicate distinct crystal habits .
  • Solubility Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). Polymorphs with >20% solubility differences require separate bioavailability studies .

Q. What strategies address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Physicochemical Profiling : Measure logD (octanol/water) at pH 7.4 to refine computational models. For example, notes piperazine derivatives often have logD 1.5–2.5, affecting membrane permeability .
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat). Half-life (t₁/₂) <30 min suggests rapid metabolism, necessitating structural tweaks (e.g., fluorination) .

Methodological Resources

  • Crystallography : SHELXL for structure refinement ().
  • Synthesis : TBTU/DIEA-mediated couplings for amide bond formation ().
  • Biological Assays : Reference compounds and normalized IC₅₀ calculations ().

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